7-chloro-1-benzothiophene-3-carboxylic acid
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Overview
Description
7-chloro-1-benzothiophene-3-carboxylic acid is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 7th position and a carboxylic acid group at the 3rd position makes this compound particularly interesting for various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
The primary targets of 7-chloro-1-benzothiophene-3-carboxylic acid are currently unknown. This compound belongs to the class of benzothiophene compounds, which have been shown to exhibit a wide range of biological activities . .
Mode of Action
Benzothiophene compounds, in general, have been shown to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Benzothiophene compounds have been found to affect a variety of biochemical pathways, including those involved in tumor growth, bacterial proliferation, oxidative stress, and viral replication
Result of Action
As a benzothiophene derivative, it may share some of the biological activities observed in this class of compounds, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-benzothiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 2-chlorobenzoyl chloride with thioglycolic acid, followed by oxidation and subsequent carboxylation. Another method includes the use of o-chlorobenzaldehyde and thiourea, which undergo cyclization and oxidation to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
7-chloro-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
7-chloro-1-benzothiophene-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials and chemical intermediates
Comparison with Similar Compounds
Similar Compounds
Benzothiophene-3-carboxylic acid: Lacks the chlorine atom at the 7th position.
7-bromo-1-benzothiophene-3-carboxylic acid: Contains a bromine atom instead of chlorine.
1-benzothiophene-3-carboxylic acid: Lacks any halogen substitution.
Uniqueness
The presence of the chlorine atom at the 7th position in 7-chloro-1-benzothiophene-3-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for enhanced biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1558164-16-1 |
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Molecular Formula |
C9H5ClO2S |
Molecular Weight |
212.7 |
Purity |
95 |
Origin of Product |
United States |
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